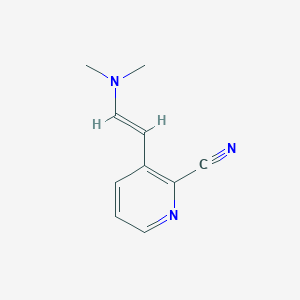
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17ClO3 and its molecular weight is 316.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
Molecular docking and structural investigations reveal significant insights into the properties and applications of related butanoic acid derivatives. The study by Vanasundari et al. (2018) focuses on spectroscopic and structural investigations of butanoic acid derivatives, emphasizing their stability, reactivity, and potential in nonlinear optical materials. Theoretical calculations and Auto-dock studies suggest that these compounds exhibit good biological activities, indicating their potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biosynthesis and Chemical Transformations
Research into biosynthesis pathways provides insight into the metabolic processes involving similar compounds. Billington, Golding, and Primrose (1979) identified a putative intermediate in the biosynthesis of ethylene from methionine, showcasing the metabolic versatility of related butanoic acid derivatives in microorganisms (Billington, Golding, & Primrose, 1979).
Advanced Oxidation Processes
Studies on the advanced oxidation processes highlight the potential of related compounds in environmental applications. For instance, Bokare and Choi (2011) discuss the oxidative degradation of organic pollutants using a Cr(III)/Cr(VI) redox cycle, an advanced oxidation process that may be relevant to the environmental fate or remediation strategies involving Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate and similar compounds (Bokare & Choi, 2011).
Spectroscopic and Structural Characterization
Raju et al. (2015) conducted a comprehensive study on the spectroscopic and structural characterization of a closely related compound, emphasizing its molecular structure and potential in hyperpolarizability and non-linear optical applications. Such studies are crucial for understanding the electronic and optical properties of butanoic acid derivatives (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Environmental Chemistry and Toxicology
Research by Jacobus et al. (2010) on polychlorinated biphenyls (PCBs) provides insights into the genotoxicity and gender-related effects of these compounds, which can be relevant when considering the environmental impact and toxicological profile of this compound (Jacobus, Wang, Maddox, Esch, Lehmann, Robertson, Wang, Kirby, & Ludewig, 2010).
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAROCWNZVLMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)

![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)

![Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2650539.png)
![1H-Pyrazolo[3,4-c]pyridine, 4-bromo-3-(1-methylethyl)-](/img/structure/B2650541.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)


![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

